Allatotropin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

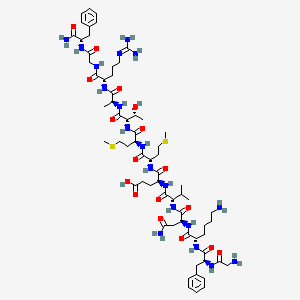

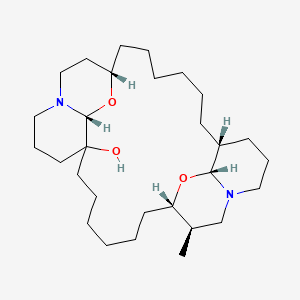

Allatotropin (AT) is a neuropeptide originally described as a regulator of Juvenile Hormone synthesis . It plays multiple neural, endocrine, and myoactive roles in insects and other organisms . It was initially isolated from the nervous system of the lepidopteran Manduca sexta . The presence of AT was later described in numerous hemimetabolous and holometabolous insect species .

Synthesis Analysis

Allatotropin is a peptide that is secreted by neurons and epithelial cells . These peptidic molecules play fundamental roles in cell-cell interactions, acting as local neuromodulators, neurohormones, as well as endocrine and paracrine messengers .Molecular Structure Analysis

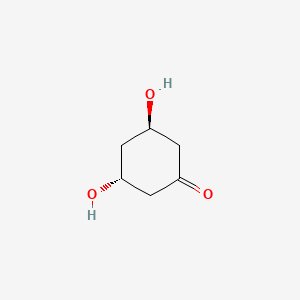

Allatotropin was originally identified as an amidated tridecapeptide isolated from the nervous system of the lepidopteran Manduca sexta . Most ATs have a conserved C-terminal pentapeptide that consists of a TARGFa motif .Chemical Reactions Analysis

The activation of the Allatotropin receptor by Allatotropin causes an increase in intracellular calcium ions, as well as cyclic AMP (cAMP), with an EC 50 value in the nanomolar range .Aplicaciones Científicas De Investigación

Neuroendocrine and Myoactive Roles : Allatotropin exhibits multiple neural, endocrine, and myoactive roles. It is involved in increasing hemolymph circulation and gut motility and may regulate nutrient absorption, modulate the circadian cycle, and prepare for migration in specific species. Allatotropins are part of a family of myoactive peptides found across several invertebrate phyla (Elekonich & Horodyski, 2003).

Structural Characterization : The primary structure of allatotropin, consisting of 13 residues, has been identified. This structure is unique and does not resemble other known neuropeptides (Kataoka et al., 1989).

Cardioacceleratory Function : In Manduca sexta, allatotropin acts as a cardioacceleratory peptide, indicating its significant role in the insect's cardiovascular system (Veenstra, Lehman, & Davis, 1994).

Gene Expression and Regulation : The allatotropin gene in Manduca sexta is expressed in different regions of the nervous system and undergoes alternative splicing. This leads to the production of specific peptides with varying biological activities, suggesting a mechanism for regulated peptide production (Lee, Chamberlin, & Horodyski, 2002).

Receptor Identification and Function : In mosquitoes, an allatotropin receptor has been identified and characterized. This receptor plays a role in regulating juvenile hormone synthesis, indicating allatotropin's importance in insect endocrine systems (Nouzová et al., 2012).

Signaling Pathways in Hydra : Allatotropin activates G protein-coupled receptor signaling, leading to increased cytosolic Ca2+ and IP3 in Hydra, suggesting its role in feeding behavior regulation in non-insect invertebrates (Alzugaray, Gavazzi, & Ronderos, 2020).

Immune Response Modulation in Mosquitoes : Allatotropin elicits immune responses in mosquitoes, indicating its potential role in the modulation of immune functions in insect vectors (Hernández-Martínez et al., 2017).

Mecanismo De Acción

Propiedades

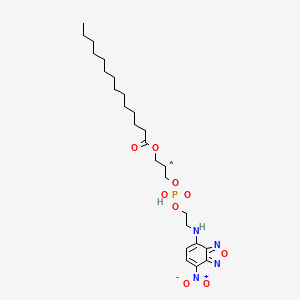

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)/t36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQFXDFZGBDKIR-CTUBCELVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H103N19O17S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1486.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allatotropin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)

![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)